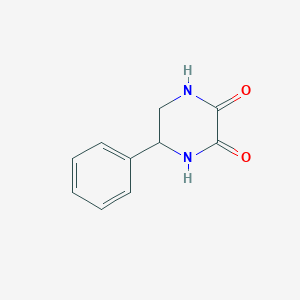
5-Phenylpiperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylpiperazine-2,3-dione is a heterocyclic compound that features a piperazine ring with a phenyl group attached to the fifth position and two carbonyl groups at the second and third positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpiperazine-2,3-dione can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine-2,3-dione core .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes such as the Ugi reaction, which allows for the efficient and high-yield synthesis of the compound. The use of green catalysts like trimethylsilyl trifluoromethane sulfonate (TMSOTf) can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Phenylpiperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
5-Phenylpiperazine-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 5-Phenylpiperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine-2,5-dione: Another piperazine derivative with similar structural features but different substitution patterns.
Phenylpiperazine: Lacks the carbonyl groups present in 5-Phenylpiperazine-2,3-dione.
N-Phenylpiperazine: Similar structure but with the phenyl group attached to the nitrogen atom instead of the carbon atom.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-phenylpiperazine-2,3-dione |
InChI |
InChI=1S/C10H10N2O2/c13-9-10(14)12-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)(H,12,14) |
InChI Key |
WAMUVRLUMBHKFO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


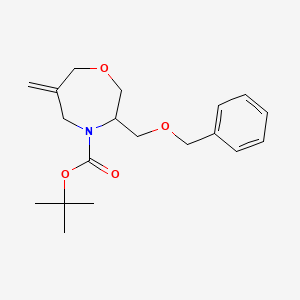
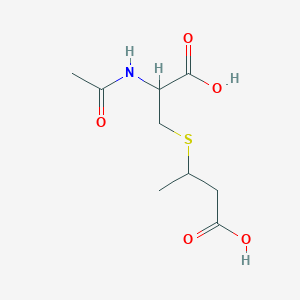
![(3R)-3-amino-3-[4-(fluoromethoxy)phenyl]propanoic acid](/img/structure/B13902334.png)

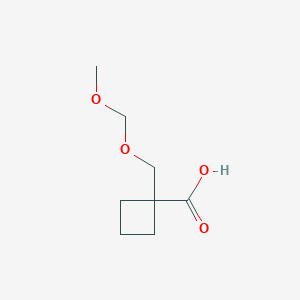


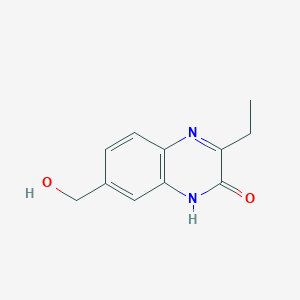
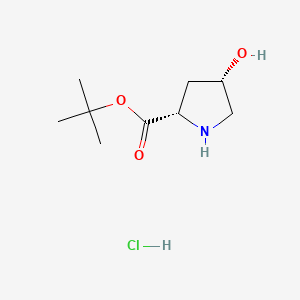


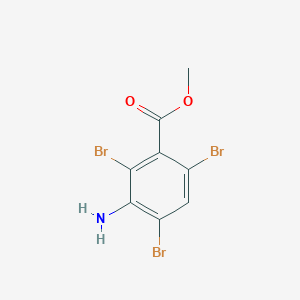
![N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13902387.png)

